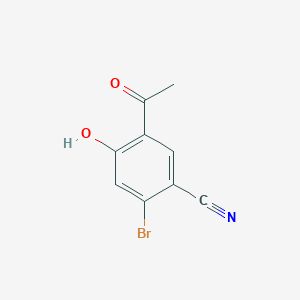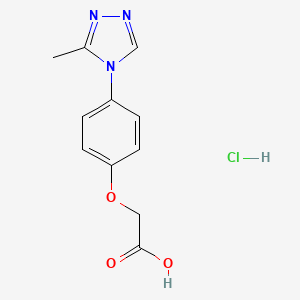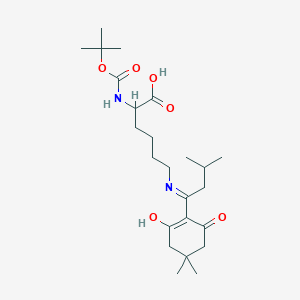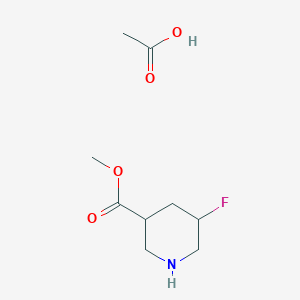
5-Acetyl-2-bromo-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-bromo-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, an acetyl group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-bromo-4-hydroxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and an acetylating agent such as acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-bromo-4-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-acetyl-2-bromo-4-oxobenzonitrile, while reduction of the nitrile group can produce 5-acetyl-2-bromo-4-hydroxybenzylamine.
Applications De Recherche Scientifique
5-Acetyl-2-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-bromo-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, making the compound a versatile reagent in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain types of chemical reactions.
2-Bromo-5-hydroxybenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
5-Acetyl-2-bromo-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, which provides a combination of reactivity and stability that is not found in many other compounds. This makes it particularly useful in synthetic organic chemistry and various industrial applications.
Propriétés
Numéro CAS |
115651-32-6 |
|---|---|
Formule moléculaire |
C9H6BrNO2 |
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
5-acetyl-2-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 |
Clé InChI |
BFOQNYWRWSMYHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C(=C1)C#N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















